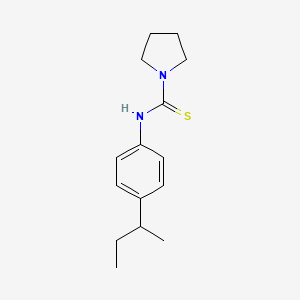
N-(4-sec-butylphenyl)-1-pyrrolidinecarbothioamide
Descripción general
Descripción
N-(4-sec-butylphenyl)-1-pyrrolidinecarbothioamide, commonly known as Buphedrone, is a synthetic cathinone that belongs to the phenethylamine class. Buphedrone has gained popularity among researchers due to its psychoactive properties and potential therapeutic applications.
Mecanismo De Acción
Buphedrone acts as a potent dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. It also acts as a serotonin reuptake inhibitor, although to a lesser extent. The increased levels of these neurotransmitters lead to the psychoactive effects of Buphedrone.
Biochemical and Physiological Effects
Buphedrone has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also causes hyperactivity, stereotypy, and locomotor activity in animals. Buphedrone has been shown to have a dose-dependent effect on the release of dopamine, norepinephrine, and serotonin in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Buphedrone has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Buphedrone is also relatively stable, making it suitable for long-term storage. However, Buphedrone has several limitations for lab experiments. It is a controlled substance in many countries, making it difficult to obtain for research purposes. Buphedrone also has potential neurotoxic effects, making it unsuitable for certain types of research.
Direcciones Futuras
There are several future directions for research on Buphedrone. One direction could be to investigate its potential therapeutic applications for pain and inflammation-related disorders. Another direction could be to study its potential use as an antidepressant and anxiolytic agent. Additionally, further research could be conducted on the neurotoxic effects of Buphedrone to better understand its safety profile. Finally, research could be conducted on the potential interactions of Buphedrone with other drugs and substances to better understand its pharmacology.
Conclusion
In conclusion, Buphedrone is a synthetic cathinone that has gained popularity among researchers due to its psychoactive properties and potential therapeutic applications. It acts as a potent dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. Buphedrone has several advantages and limitations for lab experiments, and there are several future directions for research on Buphedrone.
Aplicaciones Científicas De Investigación
Buphedrone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Buphedrone has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)pyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-3-12(2)13-6-8-14(9-7-13)16-15(18)17-10-4-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAXXULXMMFIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824060 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



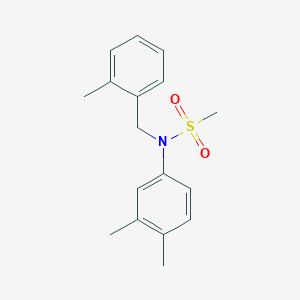
![2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4670787.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4670791.png)
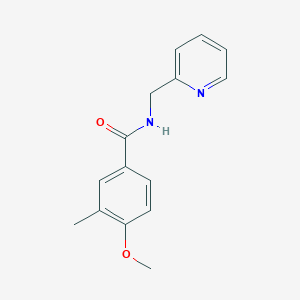
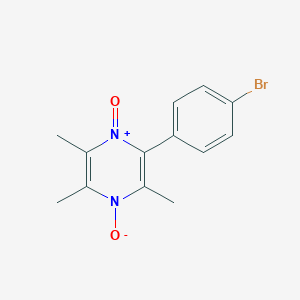
![3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B4670819.png)


![4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670844.png)
![1-(3,4-dichlorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4670847.png)
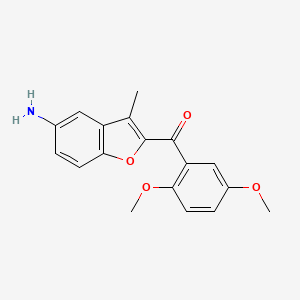

![N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4670872.png)
![{4-[2-(3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4670880.png)